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Compound of Interest

O-Desmethyl apixaban sulfate
Compound Name:
sodium

Cat. No.: B12424545

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the direct
oral anticoagulant apixaban and its major metabolites. The information presented is intended to
support research, and drug development activities by offering a detailed overview of the
absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by
experimental data.

Comparative Pharmacokinetic Data

The pharmacokinetic properties of apixaban and its primary circulating metabolite, O-demethyl
apixaban sulfate, are summarized below. Following oral administration, apixaban is the major
active component in plasma, while its metabolites are considered pharmacologically inactive.[1]
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Parameter

Apixaban (Parent Drug)

O-demethyl Apixaban
Sulfate (Metabolite)

Peak Plasma Concentration
(Cmax)

Dose-dependent; ~171 ng/mL
(5 mg BID)

Data not consistently reported,
but generally lower than parent

drug.

Time to Peak Concentration

(Tmax)

3-4 hours[1][2][3]

Later than parent drug,

reflecting formation kinetics.

Area Under the Curve (AUC)

Dose-proportional up to 10

Represents approximately

mg[1] 25% of the parent drug AUC.
Data not explicitly stated, but
Elimination Half-life (t¥2) ~12 hours[1] likely influenced by the parent
drug's elimination.
) o Not applicable (formed via
Bioavailability ~50%[1][2] )
metabolism).
Protein Binding ~87%][2] Data not available.
Volume of Distribution (Vd) ~21 L[2][3] Data not available.

Primarily via CYP3A4/5 (O-

Formed via sulfation of O-

Metabolism demethylation and _
) demethyl apixaban.
hydroxylation)[1][2]
o Multiple pathways: renal Primarily excreted in urine and
Elimination

(~27%), fecal, and metabolic[1]

feces.

Experimental Protocols

The pharmacokinetic data presented in this guide are primarily derived from human mass

balance studies and pharmacokinetic trials utilizing validated bioanalytical methods. A

representative experimental protocol for the quantification of apixaban and its metabolites in

human plasma is detailed below.

Bioanalytical Method for Quantification in Human

Plasma
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Objective: To determine the concentrations of apixaban and its major metabolite, O-demethyl
apixaban sulfate, in human plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation:

o Protein Precipitation: To 100 pL of human plasma, 400 uL of methanol containing an internal
standard (e.g., deuterated apixaban) is added. The mixture is vortexed and then centrifuged
to precipitate plasma proteins. The resulting supernatant is collected for analysis.

» Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, SPE can be employed.
Plasma samples are loaded onto a pre-conditioned SPE cartridge. The cartridge is then
washed with an appropriate solvent to remove interfering substances, and the analytes are
subsequently eluted with a different solvent mixture. The eluate is then evaporated and
reconstituted in the mobile phase.

2. Liquid Chromatography (LC):

e Column: Areverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 um) is typically used for
separation.

o Mobile Phase: A gradient elution is commonly employed, consisting of two solvents:
o Mobile Phase A: Water with 0.1% formic acid
o Mobile Phase B: Acetonitrile with 0.1% formic acid

o Flow Rate: A typical flow rate is 0.4 mL/min.

o Gradient Program: The gradient starts with a high percentage of Mobile Phase A, with the
percentage of Mobile Phase B gradually increasing over the run to elute the analytes.

3. Tandem Mass Spectrometry (MS/MS):

« lonization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged
parent ions of the analytes.
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o Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-
to-product ion transitions are monitored for apixaban and its metabolites to ensure selectivity
and sensitivity.

o Apixaban Transition: m/z 460.1 - 443.1
o O-demethyl Apixaban Sulfate Transition: m/z 538.1 - 443.1

e Quantification: The peak area ratios of the analytes to their respective internal standards are
used to construct a calibration curve from which the concentrations in the unknown samples
are determined.

4. Validation:

e The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability
according to regulatory guidelines to ensure reliable and reproducible results.
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Caption: Metabolic pathway of apixaban.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: Experimental workflow for apixaban pharmacokinetic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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